1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone
Description
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O4S/c22-19(15-25-18-9-5-2-6-10-18)20-11-13-21(14-12-20)26(23,24)16-17-7-3-1-4-8-17/h1-10H,11-16H2 |
InChI Key |
BLWJANNPJXWILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a nucleophilic substitution reaction, where a suitable benzylsulfonyl chloride reacts with the piperazine derivative.
Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the benzylsulfonyl-piperazine intermediate with a phenoxyethanone derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone is a synthetic compound featuring a piperazine ring substituted with a benzylsulfonyl group and a phenoxyethanone moiety. It is of interest in medicinal chemistry for its potential biological activities and applications in drug development.
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Potential applications of this compound include interacting with biological targets, which is crucial for understanding its mechanism of action.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 1-(4-Fluorobenzyl)piperazine | Contains a piperazine ring and benzene substituents | Fluorine substitution may enhance lipophilicity |
| N-Benzylpiperazine | Similar piperazine core | Lacks sulfonamide functionality |
| 2-Phenoxyethanol | Shares phenoxy group | Simpler structure without piperazine ring |
The uniqueness of this compound lies in its combination of a sulfonamide group with a piperazine structure, which may confer distinct pharmacological properties compared to other similar compounds. Its potential antioxidant and neuroprotective activities further distinguish it as a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group is known to enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties . The phenoxyethanone moiety may contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Modifications
The activity and physicochemical properties of Compound X can be contextualized by comparing it to analogs with modifications in:
- Sulfonyl/benzoyl substituents on the piperazine ring.
- Phenoxy vs. other aryloxy groups in the ethanone side chain.
- Additional functional groups (e.g., tetrazole, indole, or halogen substituents).
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Findings from Comparative Studies
Impact of Sulfonyl vs. Benzoyl Groups :
- Compounds with 4-(trifluoromethylphenyl)sulfonyl groups (e.g., 7f) exhibit higher melting points (165–167°C) compared to methoxy-substituted analogs (131–134°C), suggesting enhanced crystallinity due to electron-withdrawing substituents .
- In contrast, benzoyl-containing derivatives like QD10 show dual activity (H3 receptor antagonism and antioxidant effects), highlighting the role of aryl ketones in multi-target engagement .
Role of the Phenoxy Group: Compound X and its analog Compound 2 () share a phenoxy-ethanone moiety, which correlates with moderate BChE inhibition. However, Compound 4 (with a benzylpiperidine-phenylethanol structure) achieves superior inhibition (79.5%), suggesting that rigid aromatic systems enhance target binding .
Halogen and Heterocyclic Modifications: Thiazolylhydrazone derivatives () demonstrate potent AChE inhibition, attributed to the thiazole ring enhancing π-π stacking with the enzyme’s catalytic site .
Methodological Insights
- Virtual Screening : Compound X was identified via pharmacophore-based screening of the ZINC database, emphasizing computational methods in drug discovery .
- Synthetic Feasibility : Derivatives like QD10 and UDO were synthesized in moderate yields (18–62%), reflecting challenges in piperazine functionalization .
Biological Activity
1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a benzylsulfonyl group and a phenoxyethanone moiety, which contributes to its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action, including:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : It acts as an inhibitor for various PTPs, which are critical in regulating cellular signaling pathways. This inhibition can lead to altered cell proliferation and differentiation .
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .
- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several case studies have explored the biological effects of this compound:
- Cancer Cell Line Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
- Antimicrobial Efficacy : Another case study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential utility in antibiotic development.
- Inflammatory Response Modulation : A recent investigation assessed the anti-inflammatory properties of the compound in a murine model of inflammation. Results showed a marked decrease in pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperazine derivative (e.g., 4-benzylsulfonylpiperazine) with 2-phenoxyethyl halides under basic conditions (e.g., KCO in acetonitrile, reflux) . Optimization includes:
- Temperature Control : Lower temperatures (e.g., 0–25°C) minimize side reactions like hydrolysis of the sulfonyl group.
- Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. For example, single-crystal studies at 113 K (mean σ(C–C) = 0.002 Å) confirm the planarity of the benzylsulfonyl group and piperazine ring conformation .
- NMR : H and C NMR identify proton environments (e.g., phenoxy CH at δ 4.5–5.0 ppm) and confirm substitution patterns.
- IR Spectroscopy : Key peaks include sulfonyl S=O stretches (~1350 cm) and carbonyl C=O (~1700 cm) .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How does the benzylsulfonyl group influence the compound’s electronic properties and reactivity compared to other sulfonamide derivatives?
- Methodological Answer : The benzylsulfonyl group is electron-withdrawing, activating the piperazine nitrogen for nucleophilic substitution. Computational studies (e.g., DFT at B3LYP/6-31G*) can model:
- Charge Distribution : Sulfonyl groups increase electrophilicity at the carbonyl carbon.
- Reactivity Trends : Compare with methylsulfonyl or tosyl analogs using Hammett σ constants to predict substitution rates .
Q. What strategies resolve contradictions in reported biological activities of piperazine-based sulfonamides?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple cell lines to differentiate intrinsic activity from cytotoxicity.
- Structural Analog Testing : Synthesize derivatives (e.g., replacing phenoxy with benzofuran) to isolate pharmacophore contributions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone) to identify trends in sulfonyl group effects .
Q. How can computational methods predict the compound’s metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.8), CYP450 inhibition, and bioavailability.
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., sulfonyl cleavage) .
Q. What experimental designs are recommended for studying the compound’s role in modulating protein-ligand interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to target proteins (e.g., kinases or GPCRs).
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy changes to infer binding mechanisms.
- Mutagenesis Studies : Identify critical residues by altering piperazine-binding pockets in recombinant proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
